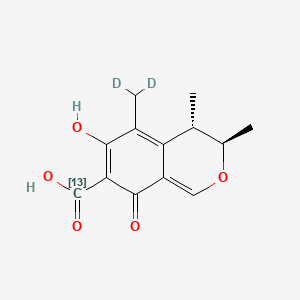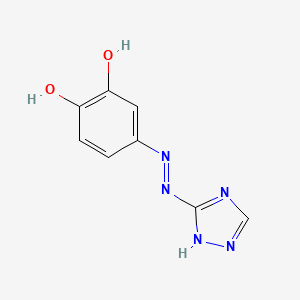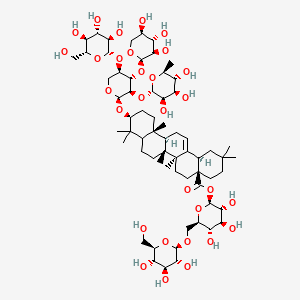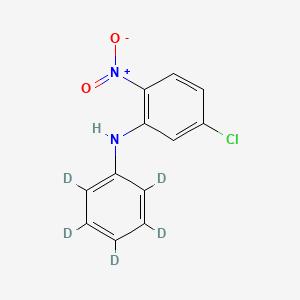
5-Chloro-2-nitrodiphenylamine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-nitrodiphenylamine-d5 is a deuterated derivative of 5-Chloro-2-nitrodiphenylamine. It is a compound with the molecular formula C12H4D5ClN2O2 and a molecular weight of 253.7 g/mol . This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium atoms, which make it useful in various analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-nitrodiphenylamine-d5 typically involves the nitration of 2-chlorodiphenylamine followed by deuteration. The nitration process introduces a nitro group (-NO2) into the aromatic ring, while the deuteration process replaces hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by deuterium gas or deuterated reagents for deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-nitrodiphenylamine-d5 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Chloro-2-aminodiphenylamine-d5.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-nitrodiphenylamine-d5 is used in various scientific research applications, including:
Analytical Chemistry: As an internal standard in mass spectrometry due to its deuterium content.
Biological Studies: Investigating the metabolic pathways and interactions of related compounds.
Medicinal Chemistry: Exploring its potential as a precursor for pharmaceutical compounds.
Industrial Applications: Used in the synthesis of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 5-Chloro-2-nitrodiphenylamine-d5 involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The deuterium atoms provide stability and can influence the compound’s reactivity and interaction with enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-nitrodiphenylamine: The non-deuterated version of the compound.
2-Nitrodiphenylamine: Lacks the chlorine substituent.
4-Chloro-2-nitrodiphenylamine: Chlorine atom is in a different position on the aromatic ring
Uniqueness
5-Chloro-2-nitrodiphenylamine-d5 is unique due to the presence of deuterium atoms, which enhance its stability and make it useful in analytical applications. The deuterium atoms also provide distinct spectroscopic properties, making it valuable in research involving isotopic labeling .
Eigenschaften
IUPAC Name |
N-(5-chloro-2-nitrophenyl)-2,3,4,5,6-pentadeuterioaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKHZBVGKMTUHB-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=C(C=CC(=C2)Cl)[N+](=O)[O-])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747340 |
Source


|
| Record name | 5-Chloro-2-nitro-N-(~2~H_5_)phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129973-73-5 |
Source


|
| Record name | 5-Chloro-2-nitro-N-(~2~H_5_)phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

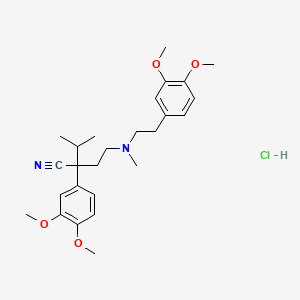


![N-[3-(Piperazin-1-yl)propyl]acetamide](/img/structure/B583380.png)
